molecular formula C8H5FN2S2 B13939895 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol CAS No. 276254-76-3

5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol

Cat. No.: B13939895
CAS No.: 276254-76-3
M. Wt: 212.3 g/mol
InChI Key: KMUGZQUJQXAZQC-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method includes the reaction of 3-fluorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

    Cyclization: Dehydrating agents like phosphorus oxychloride (POCl3) are used to facilitate cyclization reactions.

Major Products Formed

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used in substitution reactions.

Scientific Research Applications

5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol involves its interaction with biological targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific molecular targets, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 5-(3-Bromophenyl)-1,3,4-thiadiazole-2-thiol
  • 5-(3-Methylphenyl)-1,3,4-thiadiazole-2-thiol

Comparison

Compared to its analogs, 5-(3-Fluorophenyl)-1,3,4-thiadiazole-2-thiol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets. This makes it a valuable compound for medicinal chemistry research .

Properties

CAS No.

276254-76-3

Molecular Formula

C8H5FN2S2

Molecular Weight

212.3 g/mol

IUPAC Name

5-(3-fluorophenyl)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C8H5FN2S2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)

InChI Key

KMUGZQUJQXAZQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=S)S2

Origin of Product

United States

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